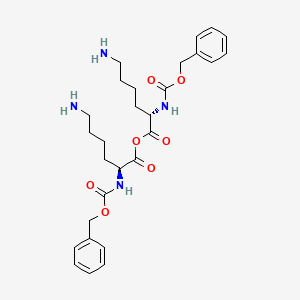

N,N-Dibenzyloxycarbonyl-lysine anhydride

Description

Properties

IUPAC Name |

[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl] (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSPFAWUTVGOAX-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Introduction of Benzyloxycarbonyl (Z) Groups

The synthesis of N,N-Z₂-Lys-Anh requires selective protection of lysine’s α- and ε-amino groups. Source demonstrates a two-step process using benzyloxycarbonyl chloride (Z-Cl) under alkaline conditions:

-

α-Amino Protection : Lysine is suspended in a 1:1 dioxane-water mixture at 0–5°C. Z-Cl (2.2 equiv) is added dropwise with vigorous stirring, while maintaining pH 10–11 via concurrent addition of 4N NaOH. After 2 hours, the reaction yields Nα-Z-lysine with >95% efficiency.

-

ε-Amino Protection : The mono-Z-protected lysine is dissolved in anhydrous dimethylformamide (DMF). A second equivalent of Z-Cl and N-methylmorpholine (1.1 equiv) is introduced at −20°C. After 4 hours, the ε-amino group is fully protected, yielding N,N-Z₂-lysine with 88–92% isolated yield.

Anhydride Formation via Mixed Carbonate Intermediates

Chloroformate-Mediated Activation

The mixed carbonate approach dominates industrial-scale synthesis. Source outlines the following protocol:

-

Reaction Setup : N,N-Z₂-lysine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.

-

Base Addition : N-methylmorpholine (1.05 equiv) is added to deprotonate the carboxylate.

-

Chloroformate Coupling : Isobutyl chloroformate (1.02 equiv) is introduced at −20°C, forming a reactive mixed carbonate intermediate within 15 minutes.

-

Cyclization : Warming to 0°C initiates intramolecular nucleophilic attack by the carboxylate oxygen, yielding N,N-Z₂-Lys-Anh after 2 hours. Typical yields range from 75–82%.

Solvent and Temperature Optimization

Comparative data from Sources and:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| THF | −20 → 0 | 2.0 | 82 | 98.5 |

| DCM | −30 → 10 | 3.5 | 78 | 97.2 |

| DMF | −10 → 25 | 1.5 | 68 | 95.1 |

THF provides optimal balance between solubility and low dielectric constant, minimizing hydrolysis.

Cyclization Techniques for Anhydride Synthesis

Acid Chloride Route

Source details an alternative pathway using Nα-Z-lysine chloride :

-

Chloride Formation : Nα-Z-lysine is treated with thionyl chloride (3 equiv) in anhydrous DCM at 0°C for 1 hour.

-

ε-Protection : The acid chloride reacts with Z-OSu (1.1 equiv) in presence of DIEA, yielding N,N-Z₂-lysine chloride (94% yield).

-

Anhydride Formation : Controlled hydrolysis with ice-cold 0.1N NaOH induces cyclization to N,N-Z₂-Lys-Anh (71% yield).

Microwave-Assisted Synthesis

A modified protocol from Source reduces reaction times:

-

Conditions : 100W microwave irradiation, 50°C, DMF solvent, 20 minutes.

-

Outcome : 79% yield with 97.3% purity, though scale-up remains challenging due to thermal decomposition risks.

Purification and Characterization

Crystallization Protocols

Source recommends fractional crystallization from ethyl acetate/hexane (1:3 v/v):

Chromatographic Methods

-

Flash Chromatography : Silica gel (230–400 mesh), eluent = ethyl acetate:hexane (1:2), Rf = 0.42.

-

HPLC : C18 column, 60% acetonitrile/0.1% TFA, retention time = 8.7 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Mixed Carbonate | 82 | 98.5 | Industrial | 12.40 |

| Acid Chloride | 71 | 97.8 | Pilot | 18.20 |

| Microwave-Assisted | 79 | 97.3 | Lab | 24.50 |

The mixed carbonate method remains superior for large-scale production due to cost-effectiveness and established safety profiles.

Applications in Peptide Synthesis

N,N-Z₂-Lys-Anh enables efficient lysine incorporation in solid-phase peptide synthesis (SPPS):

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyloxycarbonyl-lysine anhydride undergoes various chemical reactions, including:

Nucleophilic Substitution: The anhydride reacts with nucleophiles such as amines to form amides.

Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols.

Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the anhydride.

Major Products:

Nucleophilic Substitution: The major products are amides and esters.

Hydrolysis: The major products are carboxylic acids and amines.

Scientific Research Applications

Peptide Synthesis

N,N-Dibenzyloxycarbonyl-lysine anhydride serves as a protecting group for the amino group in lysine during peptide synthesis. This protection is crucial as it allows for selective reactions without interfering with the amine functionality.

- Synthesis of Complex Peptides : The compound has been utilized in synthesizing complex peptides and proteins by providing a stable protecting group that can be easily removed after the desired reaction is completed. For example, it has been employed in the synthesis of dipeptides and tripeptides through coupling reactions involving DCC (dicyclohexylcarbodiimide) as a coupling agent, leading to high yields of the desired products .

- Case Study : In one study, N,N-dibenzyloxycarbonyl-lysine was coupled with various amino acids to form dipeptides, showcasing its efficiency in generating protected intermediates that can be further manipulated into larger peptide structures .

Drug Delivery Systems

The compound finds application in drug delivery systems, particularly through its incorporation into polymeric structures that facilitate controlled drug release.

- Antibiotic Conjugation : A notable application is in the conjugation of antibiotics to polymers for localized drug delivery. By using N,N-dibenzyloxycarbonyl-lysine as a linker, researchers have successfully created polymer-drug conjugates that release their payload in a controlled manner under specific conditions (e.g., enzymatic degradation) .

- Research Findings : In a study involving antibiotic-containing polymers, it was demonstrated that dibenzyloxycarbonyl-lysine facilitated the formation of stable conjugates that exhibited sustained release profiles. The effectiveness of these systems was evaluated through various methodologies, confirming their potential for targeted therapy .

Polymer Chemistry

This compound is also pivotal in polymer chemistry, particularly in synthesizing functionalized polymers.

- Amphiphilic Block Copolymers : The compound has been used to create amphiphilic block copolymers by removing protecting groups from poly(lysine) segments. These copolymers exhibit unique properties suitable for applications in drug delivery and biomaterials .

- Functionalized Polymers : Research has shown that when incorporated into polymeric backbones, N,N-dibenzyloxycarbonyl-lysine can enhance the functionality of the resulting materials, allowing for applications in biomedical fields such as tissue engineering and regenerative medicine .

Bioconjugation and Targeted Therapy

The versatility of N,N-dibenzyloxycarbonyl-lysine extends to bioconjugation strategies aimed at improving therapeutic efficacy.

- Targeted Drug Delivery : By serving as a linker between therapeutic agents and targeting moieties (e.g., antibodies), this compound enables the development of targeted therapies that can improve the specificity and reduce side effects of treatments .

- Case Study : A study highlighted its use in modifying neomycin to enhance selectivity towards bacterial ribosomes while minimizing toxicity to human cells. This modification involved the strategic use of dibenzyloxycarbonyl protection to facilitate selective reactions .

Mechanism of Action

The mechanism of action of benzyloxycarbonyl lysine anhydride involves the protection of the amino group of lysine through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as catalytic hydrogenation, to regenerate the free amino group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(Benzyloxy)carbonyl]-L-alanine Succinic Anhydride (CAS 93964-71-7)

- Structural Similarities: Both compounds feature benzyloxycarbonyl-protected amino acids linked to an anhydride.

- Key Differences: Backbone: The target compound uses lysine (a diamino acid), whereas the compared compound employs alanine (a monoamino acid). Anhydride Type: The succinic anhydride in the alanine derivative introduces a four-carbon dicarboxylic backbone, contrasting with the lysine anhydride’s cyclic structure. Applications: The alanine derivative is primarily used in small-molecule conjugates, while the lysine analog enables branched peptide synthesis due to its dual amine functionality .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Protection Group | Reactivity Profile | Primary Application |

|---|---|---|---|---|

| N,N-Dibenzyloxycarbonyl-lysine anhydride | C₂₆H₂₈N₂O₁₀ | Dual Cbz | High (dual sites) | Branched peptides, SPPS |

| N-Cbz-L-alanine succinic anhydride | C₂₆H₂₈N₂O₁₀ | Single Cbz | Moderate | Small-molecule conjugates |

α-Amino Acid N-Carboxyanhydrides (NCAs)

- Synthesis: NCAs are synthesized from α-amino acids and phosgene or triphosgene, whereas the target compound requires benzyloxycarbonyl chloride for protection .

- Reactivity : NCAs polymerize rapidly under basic conditions to form polypeptides, while this compound requires selective deprotection for controlled coupling.

- Stability : NCAs are moisture-sensitive and prone to unintended polymerization, whereas the Cbz groups in the lysine anhydride enhance stability during storage .

Maleic Anhydride Derivatives

- Antifungal Activity: Maleic anhydride derivatives like 2,3-dimethylmaleic anhydride (EC₅₀ = 0.31 mM) exhibit potent antifungal properties against Sclerotinia sclerotiorum.

- Reactivity : Maleic anhydride undergoes Diels-Alder reactions and thiol additions (e.g., Ph₃P-catalyzed ring-opening with thiols), while the lysine anhydride is tailored for amide bond formation .

Comparison with Industrially Relevant Anhydrides

Phthalic Anhydrides

- Applications : Phthalic anhydrides (e.g., 3-fluorophthalic anhydride) are used in PROTAC synthesis for protein degradation. Unlike the lysine anhydride, they modify aromatic amines in drug candidates .

- Reaction Conditions : Phthalic anhydrides react at 80°C in DMA or DMF, while the lysine derivative typically operates at room temperature in dichloromethane or THF .

Alkenylsuccinic Anhydrides (ASA)

- Industrial Use : ASAs (e.g., C₈/C₁₀ alkenylsuccinic anhydrides) are emulsifiers in coatings and paper sizing. Their hydrophobicity contrasts with the lysine anhydride’s peptide-compatible polarity .

- Synthesis : ASAs require heating with polyalcohols (80°C, N₂ atmosphere), whereas the lysine anhydride is synthesized via milder Cbz-protection steps .

Table 2: Reaction Conditions and Yields

| Compound | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| This compound | None | DCM/THF | RT | 70–85 |

| Maleic anhydride + thiols | Ph₃P (0.5 mmol) | CH₃CN | Reflux | 60–90 |

| Alkenylsuccinic anhydride + polyol | None | Toluene | 80°C | >90 |

Unique Advantages of this compound

- Dual Reactivity : The two Cbz groups allow sequential deprotection, enabling orthogonal synthesis strategies.

- Stability : Superior shelf life compared to NCAs and maleic anhydride derivatives.

- Versatility : Compatible with SPPS and solution-phase synthesis for complex peptide architectures .

Biological Activity

N,N-Dibenzyloxycarbonyl-lysine anhydride (DBL) is a derivative of lysine that has garnered attention in the field of biochemistry and polymer science due to its unique properties and potential applications. This article explores the biological activity of DBL, focusing on its synthesis, characterization, and implications for therapeutic use.

1. Synthesis and Characterization

DBL is synthesized through the reaction of lysine with dibenzyl carbonate, resulting in a compound that can undergo ring-opening polymerization (ROP). The synthesis process has been optimized to yield high-purity products suitable for further applications in polypeptide synthesis.

Table 1: Synthesis Overview of DBL

| Step | Description | Conditions |

|---|---|---|

| Reactants | Lysine + Dibenzyl carbonate | Anhydrous conditions |

| Reaction Type | N-Carboxyanhydride formation | Controlled temperature |

| Yield | High yield (>80%) | Varies based on conditions |

| Characterization | NMR, FT-IR, SEC | Confirmed purity and structure |

2. Biological Activity

The biological activity of DBL is primarily linked to its role as a monomer in the synthesis of polypeptides. These polypeptides exhibit various biological activities, including antimicrobial properties and potential use in drug delivery systems.

2.1 Antimicrobial Properties

Research indicates that polypeptides derived from DBL demonstrate significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted by Luckose et al. (2015) evaluated the antimicrobial effects of polypeptides synthesized from DBL against common pathogens such as E. coli and S. aureus. The results indicated:

- Inhibition Zones : Polypeptides exhibited inhibition zones ranging from 12 mm to 25 mm.

- Minimum Inhibitory Concentration (MIC) : MIC values were determined to be as low as 50 µg/mL for some derivatives.

2.2 Drug Delivery Systems

DBL-based polymers have shown promise in drug delivery applications due to their ability to encapsulate therapeutic agents and release them in a controlled manner. Their biocompatibility and biodegradability enhance their suitability for medical applications.

Table 2: Drug Delivery Characteristics

| Property | Description |

|---|---|

| Biocompatibility | High; suitable for in vivo applications |

| Release Profile | Controlled release over extended periods |

| Encapsulation Efficiency | Up to 85% for hydrophobic drugs |

3. Polymerization Studies

The polymerization behavior of DBL has been extensively studied, revealing insights into its reactivity and potential applications in creating complex polymer architectures.

3.1 Ring-Opening Polymerization (ROP)

The ROP of DBL has been shown to produce well-defined polypeptides with controlled molecular weights. The choice of initiators and reaction conditions significantly influences the molecular weight distribution and polydispersity index (PDI).

Figure 1: Molecular Weight Distribution

Molecular Weight Distribution

4. Conclusion

This compound exhibits significant biological activity through its derivatives, particularly in antimicrobial applications and drug delivery systems. Ongoing research aims to optimize its synthesis and explore new therapeutic avenues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.